molecular formula C13H15NO4 B13977760 2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane CAS No. 104143-49-9

2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane

Cat. No.: B13977760
CAS No.: 104143-49-9
M. Wt: 249.26 g/mol
InChI Key: RKRYIMZOIWDWCZ-UHFFFAOYSA-N
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Description

5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a nitrobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane typically involves the condensation of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the benzylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The benzylidene moiety can be hydrogenated to yield the corresponding saturated compound.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products

    Oxidation: Conversion to 5-(4-aminobenzylidene)-2,2-dimethyl-1,3-dioxane.

    Reduction: Formation of 5-(4-nitrocyclohexyl)-2,2-dimethyl-1,3-dioxane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylidene moiety may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of the nitrobenzylidene group further enhances its potential for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

104143-49-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2,2-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane

InChI

InChI=1S/C13H15NO4/c1-13(2)17-8-11(9-18-13)7-10-3-5-12(6-4-10)14(15)16/h3-7H,8-9H2,1-2H3

InChI Key

RKRYIMZOIWDWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(=CC2=CC=C(C=C2)[N+](=O)[O-])CO1)C

Origin of Product

United States

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